![molecular formula C18H22N2O3S B2952259 N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 428505-36-6](/img/structure/B2952259.png)
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, also known as DMSA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMSA is a member of the sulfonylurea class of drugs, which are commonly used as oral hypoglycemic agents for the treatment of type 2 diabetes mellitus. However, DMSA has been found to have other pharmacological effects beyond its antidiabetic properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with sulfonylurea receptors (SURs) on the surface of pancreatic beta cells. This interaction leads to the closure of ATP-sensitive potassium channels, which results in depolarization of the cell membrane and subsequent calcium influx. The increase in intracellular calcium triggers the release of insulin from the beta cells, leading to improved glucose uptake by peripheral tissues.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects beyond its antidiabetic properties. In animal studies, this compound has been shown to reduce oxidative stress and improve liver function in diabetic rats. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound for use in various assays. In addition, this compound has been extensively studied for its pharmacological effects, making it a well-characterized compound for use in research.
One limitation of using this compound in lab experiments is its relatively narrow therapeutic window, which can lead to toxicity at high doses. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or selectivity for specific targets. Another area of research is the investigation of this compound's potential anticancer properties, including its mechanism of action and efficacy in animal models of cancer. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound, particularly in the context of its potential therapeutic applications beyond diabetes.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves the reaction of 2,4-dimethylbenzene with chloroacetyl chloride, followed by the reaction of the resulting product with 4-methylbenzenesulfonyl chloride and methylamine. The final product is obtained after purification using column chromatography. The chemical structure of this compound is shown below:
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been found to exhibit a variety of pharmacological effects, including antidiabetic, anti-inflammatory, and anticancer activities. In particular, this compound has been shown to stimulate insulin secretion from pancreatic beta cells, leading to improved glucose tolerance and lower blood glucose levels. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
In addition, this compound has been investigated for its potential anticancer properties. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action of this compound in cancer cells is not fully understood, but it is thought to involve the induction of apoptosis and inhibition of angiogenesis.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-5-8-16(9-6-13)24(22,23)20(4)12-18(21)19-17-10-7-14(2)11-15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRSFCSWWXWSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


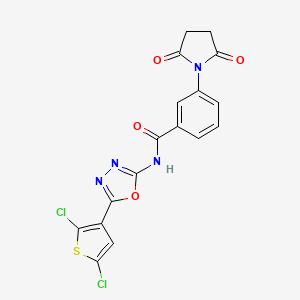
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2952181.png)
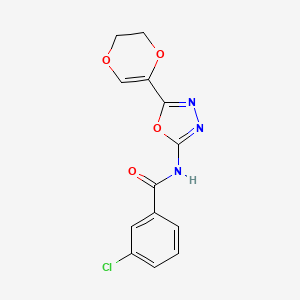
![N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2952184.png)
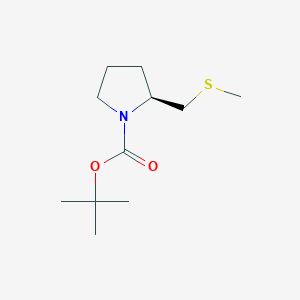
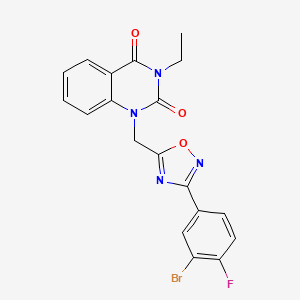
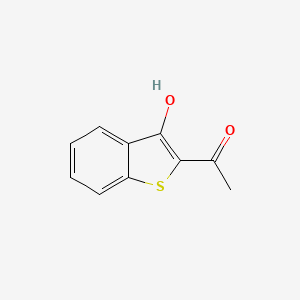
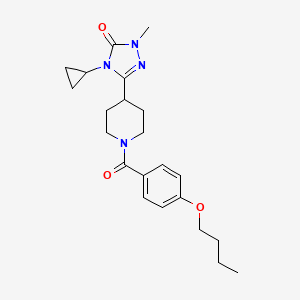
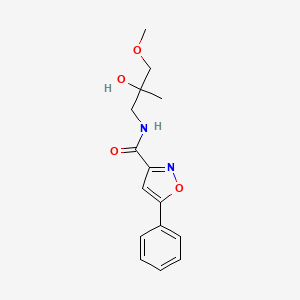
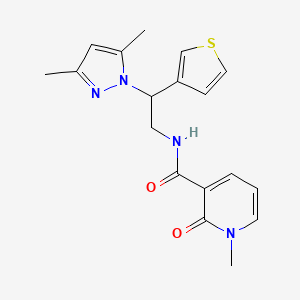
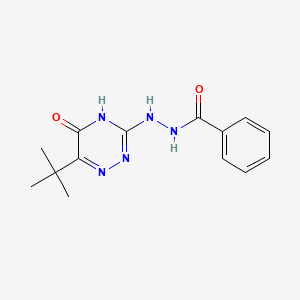

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)